molecular formula C21H12N2O9 B4571297 {5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID CAS No. 104972-17-0

{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID

Cat. No.: B4571297
CAS No.: 104972-17-0
M. Wt: 436.3 g/mol
InChI Key: OYHJULDETGJGTB-UHFFFAOYSA-N
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Description

{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID is a useful research compound. Its molecular formula is C21H12N2O9 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diacetic acid is 436.05427996 g/mol and the complexity rating of the compound is 856. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Colorimetric and Electrochemical Sensors for Metal Ions

  • A study by Buica et al. (2018) described the use of a molecular receptor related to 2,2'-diacetic acid derivatives in developing colorimetric and electrochemical sensors for metal ions, highlighting its high selectivity towards mercury ions (Buica et al., 2018).

Allosteric Modifiers of Hemoglobin

  • Research by Randad et al. (1991) explored compounds structurally related to 2,2'-diacetic acid derivatives as allosteric modifiers of hemoglobin, potentially useful in clinical areas requiring reversal of depleted oxygen supply (Randad et al., 1991).

Environmental Remediation

  • Studies have investigated the degradation and removal of herbicides like 2,4-Dichlorophenoxyacetic acid from aquatic environments using various techniques, indicating the potential of 2,2'-diacetic acid derivatives in environmental cleanup processes (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Synthesis of Bioactive Compounds

  • Dalpozzo (2017) discussed the synthesis of disubstituted oxindoles, an important family of bioactive compounds, where derivatives of 2,2'-diacetic acid could play a role in the construction of asymmetric quaternary carbon (Dalpozzo, 2017).

Photocatalytic-Biological Degradation

  • A study by Samir et al. (2015) examined the combined treatment of UV radiations and microbial consortia for the degradation of herbicides, suggesting a role for 2,2'-diacetic acid derivatives in enhancing biodegradation processes (Samir, Essam, Ragab, & Hashem, 2015).

Adsorption of Pesticides

  • Research by Hameed, Salman, and Ahmad (2009) looked into the adsorption of herbicides like 2,4-Dichlorophenoxyacetic acid on activated carbon derived from date stones, which can be linked to the use of 2,2'-diacetic acid derivatives in creating effective adsorbents (Hameed, Salman, & Ahmad, 2009).

Biochemical and Medicinal Applications

  • Papers by Griffith and Hammond (1989), and Wardman (2002), demonstrate the biochemical roles and potential medicinal applications of derivatives structurally related to 2,2'-diacetic acid in generating flavors and in cancer therapy, respectively (Griffith & Hammond, 1989); (Wardman, 2002).

Microbial Metabolism and Tolerance

  • Studies like those by Mira and Teixeira (2013) provide insights into microbial mechanisms of tolerance to weak acid stress, highlighting the significance of carboxylic acids, like those related to 2,2'-diacetic acid, in microbial metabolic pathways (Mira & Teixeira, 2013).

Properties

IUPAC Name

2-[5-[2-(carboxymethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O9/c24-15(25)7-22-18(29)11-3-1-9(5-13(11)20(22)31)17(28)10-2-4-12-14(6-10)21(32)23(19(12)30)8-16(26)27/h1-6H,7-8H2,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHJULDETGJGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CC(=O)O)C(=O)N(C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365536
Record name 2H-Isoindole-2-acetic acid, 5,5'-carbonylbis[1,3-dihydro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104972-17-0
Record name 2H-Isoindole-2-acetic acid, 5,5'-carbonylbis[1,3-dihydro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID
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{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID
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{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID
Reactant of Route 4
{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID
Reactant of Route 5
Reactant of Route 5
{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID
Reactant of Route 6
{5-[2-(CARBOXYMETHYL)-1,3-DIOXOISOINDOLE-5-CARBONYL]-1,3-DIOXOISOINDOL-2-YL}ACETIC ACID

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